17-Iodoheptadecanoic acid
Overview
Description
17-Iodoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H33IO2. It is characterized by the presence of an iodine atom at the 17th position of the heptadecanoic acid chain. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
17-Iodoheptadecanoic acid (IHA) is primarily used for non-invasive study of myocardial metabolism in coronary heart disease and cardiomyopathy .
Mode of Action
The compound is designed to exhibit extraction similar to natural fatty acids and enter the β-oxidation catabolic chain . After intravenous administration, it is avidly taken up in normal myocardium and oxidized with concomitant release of the radioiodine .
Biochemical Pathways
The β-oxidation of this compound is a key biochemical pathway involved in its action . This process results in the release of radioiodine, which is then rapidly released from the cell and enters the blood .
Pharmacokinetics
Upon intravenous administration, the compound shows a high myocardial uptake, peaking as early as 30 seconds post-injection . This is followed by a mono-component elimination period . The compound is incorporated only in modest amounts into myocardial phospholipids and triglycerides .
Result of Action
The result of the action of this compound is the release of iodide after injection, which is externally measured . This release of iodide is considered to reflect the metabolic activity of the myocardial tissue .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . It is also important to note that the compound may cause respiratory irritation, skin irritation, and serious eye irritation , indicating that its handling and use should be done with caution in a well-ventilated area .
Biochemical Analysis
Cellular Effects
It is known that it is used for non-invasive study of myocardial metabolism in coronary heart disease and cardiomyopathy .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodoheptadecanoic acid typically involves the iodination of heptadecanoic acid. One common method is the substitution of a bromine atom in 7-bromoheptanoic acid with an iodine atom. This reaction can be carried out in solvents such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques is essential to remove any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 17-Iodoheptadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various iodinated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
17-Iodoheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is utilized in studies of lipid metabolism and fatty acid transport.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
- 15-(p-Iodophenyl)Pentadecanoic Acid
- 15-(p-Iodophenyl)-3,3-Dimethylpentadecanoic Acid
Comparison: Compared to these similar compounds, 17-Iodoheptadecanoic acid is unique due to its specific iodine position and its application in myocardial imaging. While other iodinated fatty acids are also used for metabolic studies, this compound offers distinct advantages in terms of its metabolic stability and imaging properties .
Properties
IUPAC Name |
17-iodoheptadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLJCFBCITRNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCI)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975858 | |
Record name | 17-Iodoheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60451-92-5 | |
Record name | 17-Iodoheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 17-IHDA help researchers study heart muscle function?
A1: The heart primarily uses fatty acid oxidation for energy. 17-IHDA, labeled with radioactive iodine isotopes like Iodine-123, allows researchers to track its uptake, distribution, and breakdown within the heart muscle. This provides insights into the heart's metabolic activity. [, , ]
Q2: What happens to 17-IHDA once it enters the heart muscle?
A2: 17-IHDA undergoes uptake into the heart muscle and is primarily oxidized, releasing free radioiodine. This oxidation process is a key indicator of fatty acid metabolism in the myocardium. [, ] A portion of non-oxidized 17-IHDA gets incorporated into cardiac lipids, mainly triglycerides and phospholipids. [, ]
Q3: Are there any factors that can influence 17-IHDA metabolism in the heart?
A3: Yes, research has shown that lactate, a byproduct of glucose metabolism, can significantly inhibit the oxidation of 17-IHDA in the heart muscle. This suggests that increased lactate levels, such as those seen during exercise, can shift myocardial energy preference towards glucose utilization. [, ]
Q4: How does 17-IHDA compare to other radioiodinated fatty acids used in research?
A4: While 17-IHDA demonstrates high myocardial uptake, its rapid metabolism and subsequent release of free radioiodine limit its use to planar imaging techniques. [] Other analogs like 15-(p-iodophenyl)pentadecanoic acid (pIPPA) offer more stable radioiodine incorporation, enabling their use in SPECT imaging. [, ]
Q5: What are the limitations of using 17-IHDA in research?
A5: 17-IHDA's rapid metabolism necessitates careful timing for imaging studies. [] Additionally, the influence of factors like lactate on its metabolism needs careful consideration when interpreting results. [, ] Researchers are constantly exploring other radioiodinated fatty acid analogs with improved properties like prolonged myocardial retention for enhanced imaging and research applications. []
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